molecular formula C26H17NO3 B413264 6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 491865-77-1

6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B413264
CAS No.: 491865-77-1
M. Wt: 391.4g/mol
InChI Key: IGLNDCBOCCLXRD-UHFFFAOYSA-N
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Description

6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a benzodbenzazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . This method provides a straightforward approach to constructing the benzazepine ring system.

Industrial Production Methods

While specific industrial production methods for 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(4-Phenoxyphenyl)benzod

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in anticancer studies.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione include other benzazepine derivatives such as:

  • 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
  • 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines

Uniqueness

What sets 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione apart is its specific phenoxyphenyl substitution, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding interactions, and overall functionality, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-(4-phenoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO3/c28-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(29)27(25)18-14-16-20(17-15-18)30-19-8-2-1-3-9-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLNDCBOCCLXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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